molecular formula C7H6N4O2S2 B13350425 2-[(7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide

2-[(7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B13350425
M. Wt: 242.3 g/mol
InChI Key: CAMGFYFIIVJYEM-UHFFFAOYSA-N
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Description

2-[(7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic compound that contains a thiazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiazole and pyrimidine rings in its structure suggests that it may exhibit a range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the thiazolopyrimidine core. This intermediate is then reacted with a sulfanylacetamide derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide is unique due to its combined thiazole and pyrimidine structure, which imparts distinct biological activities. This dual-ring system enhances its potential as a versatile pharmacophore in drug design .

Properties

Molecular Formula

C7H6N4O2S2

Molecular Weight

242.3 g/mol

IUPAC Name

2-[(7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C7H6N4O2S2/c8-3(12)1-14-7-11-5-4(15-7)6(13)10-2-9-5/h2H,1H2,(H2,8,12)(H,9,10,13)

InChI Key

CAMGFYFIIVJYEM-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)SC(=N2)SCC(=O)N

Origin of Product

United States

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